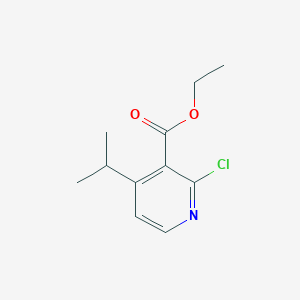

Ethyl 2-chloro-4-isopropylnicotinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

ethyl 2-chloro-4-propan-2-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H14ClNO2/c1-4-15-11(14)9-8(7(2)3)5-6-13-10(9)12/h5-7H,4H2,1-3H3 |

InChI Key |

XPYYYOVAUBSEDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Cl)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Chloro 4 Isopropylnicotinate and Its Precursors

Strategies for the Synthesis of Ethyl 2-chloronicotinate as a Key Intermediate

Ethyl 2-chloronicotinate is a critical precursor for a variety of more complex substituted pyridines. Its synthesis typically begins with 2-chloronicotinic acid, which is then esterified. Several methods have been established for this transformation, differing in reagents, conditions, and yields.

One common approach involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acyl chloride intermediate, which is then reacted with ethanol (B145695). For instance, heating a mixture of 2-chloropyridine-3-carboxylic acid with an excess of SOCl₂ in a solvent like benzene, followed by removal of the solvent and dropwise addition of ethanol, can produce Ethyl 2-chloronicotinate in high yield.

Direct esterification using an acid catalyst is another effective method. By refluxing 2-chloronicotinic acid in ethanol with a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄), the target ester can be obtained. While straightforward, this equilibrium-driven reaction may require prolonged reaction times to achieve high conversion. A Chinese patent describes a method where propiolic alcohol and diisopropylamine (B44863) are used to eventually form Ethyl 2-chloronicotinate, which is then hydrolyzed to 2-chloronicotinic acid. nih.gov

The table below summarizes various methodologies for the synthesis of this key intermediate.

Table 1: Synthetic Methods for Ethyl 2-chloronicotinate

| Starting Material | Reagents | Conditions | Yield |

|---|

Regioselective Functionalization of Pyridine (B92270) Rings in Nicotinate (B505614) Synthesis

The functionalization of pyridine rings is a central challenge in heterocyclic chemistry. nih.gov The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution. beilstein-journals.org Consequently, direct C-H functionalization requires specialized strategies to control reactivity and, crucially, regioselectivity. nih.govbeilstein-journals.org For the synthesis of Ethyl 2-chloro-4-isopropylnicotinate, the key transformation is the introduction of an isopropyl group at the C4 position of the pyridine ring.

Boron Trifluoride-Mediated Direct Functionalizations of Pyridines

Lewis acids can be employed to activate the pyridine ring, altering its electronic properties and directing the regioselectivity of nucleophilic attacks. Boron trifluoride (BF₃), often used as its diethyl etherate complex (BF₃·OEt₂), is a particularly effective Lewis acid for this purpose. nih.gov It coordinates to the lone pair of the pyridine nitrogen atom. This coordination enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic addition.

This activation strategy generally directs incoming nucleophiles to the C4 position. The bulky BF₃ complex sterically hinders the C2 and C6 positions, leaving the C4 position as the most accessible site for attack. uni-muenchen.de Following the nucleophilic addition, an oxidative work-up is required to rearomatize the resulting dihydropyridine (B1217469) intermediate. uni-muenchen.de This metal-free approach allows for the regioselective phosphonation and alkylation of various pyridines. nih.govresearchgate.net

Utilization of Organometallic Reagents in Pyridine C-H Functionalization

The direct functionalization of pyridine C-H bonds using organometallic reagents, often in conjunction with transition-metal catalysts, has become a powerful tool in organic synthesis. beilstein-journals.org These methods bypass the need for pre-functionalized starting materials, offering a more atom-economical route to substituted pyridines.

Catalytic systems involving transition metals like rhodium or rare earth metals can activate C-H bonds, allowing for the introduction of various functional groups, including alkyls. beilstein-journals.org For example, some rhodium complexes can catalyze the ortho-C–H monoalkylation of pyridines with good functional group tolerance. beilstein-journals.org The mechanism often involves the coordination of the metal to the pyridine nitrogen, followed by C-H activation at an adjacent position. However, achieving C4 selectivity without a directing group at the C3 or C5 position remains a significant challenge and often requires specific catalytic systems or pyridine activation strategies.

Cross-Coupling Reactions in the Construction of Substituted Nicotinates

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. These reactions are instrumental in constructing substituted aromatic and heteroaromatic systems, including the functionalized pyridine core of nicotinates.

Transition-Metal-Free Coupling Approaches

While transition-metal catalysis dominates the field of cross-coupling, concerns about cost, toxicity, and product contamination have spurred the development of transition-metal-free alternatives. jiaolei.group These methods often rely on different activation modes, such as those involving radical intermediates or the use of strong bases. uni-muenchen.deresearchgate.net

One such approach involves the cross-coupling of aryl bromides or iodides with simple arenes using a strong base like potassium tert-butoxide, which is proposed to proceed via a radical pathway. uni-muenchen.de For pyridine systems, activating the ring with BF₃·OEt₂ can facilitate the cross-coupling of alkylmagnesium reagents with 4-substituted pyridines, such as 4-chloropyridine, providing a metal-free route to C4-alkylated products. masterorganicchemistry.com

Applications of Grignard Reagents in Pyridine Functionalization

Grignard reagents (RMgX) are highly versatile organometallic compounds that serve as powerful carbon nucleophiles. Their application in pyridine functionalization is well-established, though direct addition to the neutral pyridine ring can be challenging. To achieve efficient and regioselective reactions, the pyridine ring is typically activated.

One common strategy is the formation of pyridinium (B92312) salts, which are much more electrophilic than the parent pyridine. Grignard reagents can then add to these activated species. Another approach, as previously mentioned, involves the use of a Lewis acid like BF₃·OEt₂. This promotes the direct alkylation of pyridine derivatives with Grignard reagents, favoring addition at the C4 position. researchgate.net This method provides an effective pathway to introduce alkyl groups, such as isopropyl, onto the pyridine scaffold, which would be a key step in the synthesis of the target molecule from an Ethyl 2-chloronicotinate precursor.

Table 2: Pyridine Functionalization Strategies Using Grignard Reagents

| Pyridine Substrate | Activating Agent / Method | Position of Functionalization | Type of Reaction |

|---|---|---|---|

| Pyridine | BF₃·OEt₂ | C4 | Direct Alkylation |

| Pyridine N-oxide | None | C2 | Addition-Rearomatization |

| Pyridinium Salt | N-activation | C4 | Dearomative Addition |

| 4-Chloropyridine | BF₃·OEt₂ | C4 | Cross-Coupling |

Novel Approaches and Sustainable Synthetic Protocols for Nicotinic Acid Derivatives

The development of novel and sustainable synthetic methodologies for nicotinic acid derivatives is a focal point of contemporary chemical research, driven by the principles of green chemistry and the need for more efficient catalytic systems. These approaches aim to reduce the environmental impact of chemical processes while enhancing reaction efficiency, selectivity, and atom economy. Innovations in this area are crucial for the synthesis of complex molecules such as this compound.

Green Chemistry Methodologies in Pyridine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyridine rings, the core structure of nicotinic acid derivatives. These methodologies focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key strategies include the use of environmentally benign solvents, microwave-assisted synthesis, and multicomponent reactions. rsc.orgbeilstein-journals.orgacs.orgrsc.org

One-pot multicomponent reactions represent a particularly efficient and eco-friendly approach, as they allow for the synthesis of complex pyridine derivatives in a single step from simple precursors, thereby reducing reaction times and waste generation. acs.org For instance, a one-pot, four-component reaction has been developed for the synthesis of pyridine derivatives under microwave irradiation, which is recognized as a green chemistry tool. acs.org This method offers significant advantages over conventional heating, including excellent yields, shorter reaction times, and the formation of pure products, which minimizes the need for costly and environmentally taxing purification processes. acs.org

Below is a data table summarizing a comparison between microwave-assisted and conventional heating methods for the synthesis of certain pyridine derivatives, highlighting the benefits of the green chemistry approach.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Derivative Synthesis acs.org

| Method | Reaction Time (min) | Yield (%) |

|---|---|---|

| Microwave Irradiation | 2–7 | 82–94 |

The use of green catalysts and environmentally friendly solvents are also central to sustainable pyridine synthesis. beilstein-journals.orgacs.orgrsc.org These approaches move away from traditional methods that may employ harsh conditions and toxic reagents.

Catalytic Systems for Enhanced Synthetic Efficiency

The efficiency of synthesizing functionalized nicotinic acid derivatives can be significantly enhanced through the use of advanced catalytic systems. These systems often involve transition metals, photoredox catalysts, or biocatalysts to achieve high selectivity and yield under mild reaction conditions.

Transition Metal Catalysis:

Transition-metal-catalyzed reactions have become indispensable for the functionalization of pyridine rings. nih.govrsc.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, for example, are widely used for creating carbon-carbon bonds. acs.org For the synthesis of a molecule like this compound, catalytic methods for both chlorination and alkylation are crucial.

Patented methods describe the production of 2-chloronicotinate derivatives through halogenation, which can be facilitated by catalysts. For example, the conversion of a nicotinic acid to its acid halide can be catalyzed by dialkylformamides. Another approach involves the use of molybdenum acetylacetonate (B107027) as a catalyst for an oxidation step, followed by a high-yield chlorination reaction to produce 2-chloronicotinic acid.

The introduction of alkyl groups onto the pyridine ring can be achieved through catalytic C-H functionalization. While direct catalytic introduction of an isopropyl group at the C4 position of a nicotinic acid ester is a specific challenge, broader methodologies for pyridine alkylation are well-documented. Nickel-catalyzed C-H alkylation using alkyl halides is a promising strategy. nih.gov

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the alkylation of pyridines. rsc.org These methods often operate at room temperature and utilize light as a renewable energy source. Specific to C4-alkylation, a photoredox-catalyzed method has been reported for the direct and selective introduction of alkyl groups at the C4 position of pyridines using N-(acyloxy)phthalimides as alkyl radical precursors. rsc.org This approach is notable for its mild conditions and tolerance of various functional groups. Another innovative strategy involves the visible-light-driven C4-selective alkylation of pyridinium derivatives with alkyl bromides without the need for an external photocatalyst, proceeding through an electron donor-acceptor (EDA) complex. organic-chemistry.org

Biocatalysis:

Biocatalytic methods, employing enzymes for chemical transformations, offer significant advantages in terms of sustainability, selectivity, and mild reaction conditions. nih.govrsc.org In the context of nicotinic acid synthesis, enzymes such as nitrilases have been extensively studied for the conversion of cyanopyridines to nicotinic acid. organic-chemistry.org While not directly forming the substituted ester, these enzymatic processes provide a green route to the core nicotinic acid scaffold. Chemoenzymatic strategies, which combine chemical and enzymatic steps, can be envisioned for the synthesis of complex derivatives. nih.gov For instance, a biocatalytic step could be used to produce a key intermediate, which is then further functionalized through chemical catalysis.

The following table provides an overview of different catalytic approaches relevant to the synthesis of functionalized nicotinic acid derivatives.

Table 2: Overview of Catalytic Systems for Nicotinic Acid Derivative Synthesis

| Catalytic System | Transformation | Catalyst Example | Key Features |

|---|---|---|---|

| Transition Metal | C-H Alkylation | Nickel complexes nih.gov | Direct functionalization of C-H bonds, good for various alkyl groups. |

| Transition Metal | Chlorination | Molybdenum acetylacetonate | High yield and regioselectivity for the 2-position. |

| Photoredox Catalysis | C4-Alkylation | Ruthenium or Iridium complexes rsc.orgacs.org | Mild reaction conditions, uses visible light, high regioselectivity. rsc.orgacs.org |

Reactivity and Chemical Transformations of Ethyl 2 Chloro 4 Isopropylnicotinate

Nucleophilic Substitution Reactions at the Pyridine (B92270) C-2 Chloro Position

The most significant site of reactivity on Ethyl 2-chloro-4-isopropylnicotinate is the carbon atom at the C-2 position of the pyridine ring, which is bonded to a chlorine atom. The presence of the electronegative nitrogen atom in the pyridine ring withdraws electron density, making the C-2 and C-4 positions particularly susceptible to attack by nucleophiles. This facilitates nucleophilic aromatic substitution (SNAr) reactions, where the chloride ion acts as an effective leaving group. youtube.comchempanda.com

This reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-deficient C-2 carbon, temporarily disrupting the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.netpearson.com This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. pearson.com The aromaticity is then restored upon the expulsion of the chloride ion, resulting in the substituted product. youtube.com A variety of nucleophiles, including amines, alkoxides, and thiols, can be employed to displace the chloro group, making this a versatile method for synthesizing a wide array of substituted pyridine derivatives. wikipedia.org

| Nucleophile | Reagent Example | Product Class | Typical Conditions |

|---|---|---|---|

| Amine | Aniline | 2-Aminopyridine (B139424) derivative | Heat, with or without a base (e.g., K₂CO₃) |

| Alkoxide | Sodium Methoxide | 2-Alkoxypyridine derivative | Methanol, reflux |

| Thiolate | Sodium Thiophenoxide | 2-(Arylthio)pyridine derivative | Solvent such as DMF or DMSO |

Reactions Involving the Ester Functionality

The ethyl ester group at the C-3 position is another key reactive center of the molecule. It can undergo several classic transformations common to carboxylic acid derivatives.

Transesterification and Hydrolysis Processes

The ethyl ester can be converted to other esters through transesterification. This equilibrium-driven process typically involves reacting the compound with a different alcohol in the presence of an acid or base catalyst. To drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent. libretexts.org

Hydrolysis of the ester to the corresponding carboxylic acid (2-chloro-4-isopropylnicotinic acid) is readily achieved under basic conditions, a process known as saponification. The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This process is effectively irreversible because the resulting carboxylic acid is deprotonated by the basic alkoxide byproduct, forming a resonance-stabilized carboxylate salt. saskoer.ca Acidification in a subsequent workup step is required to obtain the free carboxylic acid. google.com

Derivatization via Carboxyl Group Transformations

The ester functionality serves as a precursor for other carboxylic acid derivatives. For instance, reaction with ammonia or primary/secondary amines can lead to the formation of amides (a process known as aminolysis). This transformation typically requires heating and may be slow. A more common synthetic route involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride, and then reacting the acyl chloride with an amine to form the desired amide. chemistrysteps.com Furthermore, the ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, (2-chloro-4-isopropylpyridin-3-yl)methanol.

Electrophilic and Radical Reactions on the Pyridine Ring System

In contrast to its high reactivity towards nucleophiles, the pyridine ring of this compound is deactivated towards electrophilic aromatic substitution. The ring nitrogen atom exerts a strong electron-withdrawing effect, making the ring electron-poor and thus less nucleophilic than benzene. wikipedia.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation, if they occur, require harsh conditions and generally proceed at the C-5 position, which is the least deactivated position relative to the nitrogen and the existing substituents. masterorganicchemistry.comchemguide.co.uk

The pyridine ring can also participate in radical reactions. Arylation, for example, can be achieved using substituted phenyl radicals. The polarity of the attacking radical can influence the isomer distribution of the products. semanticscholar.org

Transformations of the Isopropyl Group

The isopropyl group attached at the C-4 position is generally stable. However, under strong oxidizing conditions, alkyl side chains on aromatic rings can be converted to carboxylic acid groups. While this reaction is well-documented for alkylbenzenes, its application to pyridine derivatives is less common and would require potent oxidizing agents. Such a transformation would convert the isopropyl group into a carboxyl group, yielding a pyridine dicarboxylic acid derivative.

Exploration of Reaction Mechanisms and Pathways

The primary mechanistic pathway for the transformation of this compound is the SNAr reaction at the C-2 position. The key to this reaction is the formation of the Meisenheimer intermediate, a resonance-stabilized σ-complex. researchgate.net The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atom of the pyridine ring, which can bear the negative charge. This stabilization is what makes 2-chloropyridines significantly more reactive towards nucleophilic substitution than analogous compounds like chlorobenzene. study.com

Reactions involving the ester group follow well-established nucleophilic acyl substitution pathways. In both basic hydrolysis and transesterification, the reaction proceeds through a tetrahedral intermediate formed by the attack of a nucleophile (hydroxide or alkoxide) on the carbonyl carbon. libretexts.orgsaskoer.ca The subsequent collapse of this intermediate and expulsion of the leaving group (ethoxide) yields the final product.

Mechanistic Studies of Pyridine Functionalization Reactions

The functionalization of this compound can proceed through several mechanistic pathways, with nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling being the most prominent.

Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism is a principal pathway for the substitution of the chlorine atom by a variety of nucleophiles. This reaction generally proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This position is activated by the electronegative nitrogen atom and the electron-withdrawing ethyl nicotinate (B505614) group. The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, including the nitrogen atom, which contributes to its stability.

Chloride Elimination: In the subsequent step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion (Cl-), yielding the substituted product.

The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the Meisenheimer complex. The presence of the isopropyl group at the 4-position can exert a moderate steric hindrance, potentially influencing the approach of bulky nucleophiles.

Transition-Metal-Catalyzed Cross-Coupling Reactions:

This compound is a suitable substrate for various palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) undergoes oxidative addition to the C-Cl bond of the substrate. This step is often rate-determining and results in the formation of a square planar metal(II) complex. The reactivity of 2-chloropyridines in this step can sometimes be lower compared to their bromo or iodo counterparts.

Transmetalation (for Suzuki-Miyaura) or Carbometalation/Reductive Elimination (for Heck/Sonogashira):

In the Suzuki-Miyaura coupling , a boronic acid or its ester undergoes transmetalation with the metal complex, where the organic group from the boron reagent replaces the halide on the metal center. This step is typically facilitated by a base.

In the Heck reaction , an alkene coordinates to the metal center and undergoes migratory insertion into the metal-carbon bond.

In the Sonogashira coupling , a terminal alkyne reacts with the metal complex, usually in the presence of a copper co-catalyst.

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the metal center, regenerating the low-valent catalyst which can then re-enter the catalytic cycle.

Mechanistic investigations into the cross-coupling of 2-chloropyridines have revealed that the nitrogen atom of the pyridine ring can coordinate to the metal center. This coordination can sometimes lead to the formation of stable, catalytically inactive complexes, thereby inhibiting the reaction. The choice of ligand on the metal catalyst is crucial to modulate its reactivity and prevent catalyst deactivation.

Investigation of Selectivity in Chemical Transformations

The selectivity observed in the chemical transformations of this compound is a function of the interplay between electronic and steric factors, as well as the reaction conditions employed.

Regioselectivity:

In reactions involving the pyridine ring itself, such as electrophilic aromatic substitution (which is generally disfavored due to the electron-deficient nature of the ring), the directing effects of the existing substituents would determine the position of the incoming electrophile. However, the most common transformations occur at the C-Cl bond. In cross-coupling reactions, the reaction is highly regioselective, occurring exclusively at the carbon bearing the chlorine atom.

Chemoselectivity:

Chemoselectivity becomes a key consideration when the reacting partner has multiple reactive sites. For instance, in a Suzuki-Miyaura coupling with a dihalosubstituted coupling partner, the selectivity for reaction at one site over the other can often be controlled by the choice of catalyst, ligands, and reaction conditions. For this compound, the primary site of reactivity in such cross-coupling reactions is the C2-Cl bond.

Factors Influencing Selectivity:

The following table summarizes the key factors influencing the selectivity in the transformations of this compound:

| Factor | Influence on Selectivity |

| Electronic Effects | The electron-withdrawing nature of the ethyl nicotinate group and the pyridine nitrogen activates the C2 position for nucleophilic attack and oxidative addition. This electronic bias is the primary driver for the high regioselectivity observed. |

| Steric Effects | The isopropyl group at the C4 position can sterically hinder the approach of reactants to the adjacent C3 and C5 positions. In reactions at the C2 position, it can influence the conformation of reaction intermediates and transition states, potentially affecting the stereoselectivity of certain reactions. For very bulky nucleophiles or coupling partners, this steric hindrance might slightly decrease the reaction rate. |

| Catalyst and Ligands | In transition-metal-catalyzed reactions, the choice of the metal (e.g., Pd vs. Ni) and the ligands is paramount in controlling selectivity. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, and can also prevent the formation of inactive catalyst complexes by mitigating the coordination of the pyridine nitrogen to the metal center. |

| Reaction Conditions | Parameters such as temperature, solvent, and the nature of the base (in reactions like Suzuki-Miyaura) can significantly impact selectivity. For example, the choice of base can influence the rate of transmetalation and suppress side reactions. |

Advanced Characterization Techniques and Methodologies for Structural Elucidation

Application of Nuclear Magnetic Resonance Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) spectroscopy of Ethyl 2-chloro-4-isopropylnicotinate provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the isopropyl group, and the protons of the ethyl ester group are observed.

A published ¹H NMR spectrum for this compound in deuterated chloroform (CDCl₃) at 300 MHz shows the following key chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | 8.27 | Doublet (d) | 5.0 |

| Pyridine H-5 | 7.07 | Doublet of doublets (dd) | 5.3, 1.1 |

| Pyridine H-3 | 7.18 | Broad singlet (br. s.) | - |

| Isopropyl CH | 2.88 (septet) | Multiplet (m) | 6.9 |

| Isopropyl CH₃ | 1.26 | Doublet (d) | - |

| Ethyl CH₂ | Not specified | Not specified | Not specified |

| Ethyl CH₃ | Not specified | Not specified | Not specified |

Note: The exact chemical shifts for the ethyl group protons were not detailed in the available literature but are expected in the typical regions for an ethyl ester.

The downfield chemical shifts of the pyridine protons are characteristic of their location on an electron-deficient aromatic ring. The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring non-equivalent protons and are invaluable for determining the substitution pattern on the pyridine ring. The septet for the isopropyl methine proton and the corresponding doublet for the methyl protons are classic patterns confirming the presence of the isopropyl group.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₁H₁₄ClNO₂), the calculated monoisotopic mass is 227.0713 u. Experimental HRMS data from electrospray ionization (ESI) has confirmed the presence of the protonated molecule ([M+H]⁺) with a measured m/z that corresponds to this calculated value, thus confirming the elemental composition.

Fragmentation Pathways: In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecular ion of this compound would be expected to fragment in a predictable manner. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the subsequent loss of carbon monoxide (CO) from the resulting acylium ion. Fragmentation of the isopropyl group and cleavage of the pyridine ring could also occur, providing further structural confirmation.

| Ion | m/z (Expected) | Description |

| [M]⁺ | 227 | Molecular Ion |

| [M-C₂H₅O]⁺ | 182 | Loss of the ethoxy radical |

| [M-C₂H₅OH]⁺ | 181 | Loss of ethanol (B145695) |

| [M-CH₃]⁺ | 212 | Loss of a methyl radical from the isopropyl group |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the various functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | 1720-1740 |

| C-O (Ester) | 1000-1300 |

| C=C and C=N (Aromatic Pyridine Ring) | 1400-1600 |

| C-H (sp³ - Aliphatic) | 2850-3000 |

| C-H (sp² - Aromatic) | 3000-3100 |

| C-Cl | 600-800 |

The strong absorption band for the carbonyl (C=O) stretch of the ester group is one of the most prominent features in the IR spectrum. The presence of bands in the aromatic region confirms the pyridine ring, while absorptions corresponding to aliphatic C-H stretches verify the presence of the isopropyl and ethyl groups. The C-Cl stretching vibration is typically found in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The pyridine ring in this compound is the primary chromophore. Substituted pyridines typically exhibit π → π* and n → π* electronic transitions. The absorption maxima (λ_max) for this compound are expected to be in the ultraviolet region, likely with multiple bands characteristic of the substituted pyridine system. The exact positions and intensities of these bands can be influenced by the nature and position of the substituents on the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a single-crystal X-ray diffraction analysis would be necessary to determine its solid-state structure. This would require the growth of a suitable single crystal of the compound. The resulting crystal structure would reveal the planarity of the pyridine ring, the conformation of the ethyl ester and isopropyl substituents, and how the molecules pack in the crystal lattice. This information is crucial for understanding the compound's physical properties and its potential for forming different polymorphs. While no specific crystallographic data for this compound has been published, this technique remains the gold standard for absolute structure determination of crystalline materials.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC would be a suitable method for purity assessment. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The compound would be detected using a UV detector, taking advantage of the UV absorbance of the pyridine ring. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration.

Gas Chromatography (GC): GC is another powerful technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC would be an effective method for assessing its purity. A capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase) would be used, and detection could be achieved with a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS combines the separation power of GC with the detection and identification capabilities of mass spectrometry, providing both quantitative and qualitative information.

Flash Chromatography: For the preparative isolation and purification of this compound, flash column chromatography is a commonly employed technique. In the reported synthesis, the crude product was purified by flash chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the mobile phase. This method allows for the efficient removal of impurities and unreacted starting materials.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to study the electronic landscape of substituted pyridines and nicotinic acid derivatives. acs.orgdergipark.org.trjocpr.com These calculations can elucidate how the arrangement of electrons influences the molecule's stability and reactivity.

Key electronic descriptors are calculated to predict chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. epstem.netepstem.net

For Ethyl 2-chloro-4-isopropylnicotinate, the electron-withdrawing nature of the chlorine atom and the ester group, combined with the electron-donating isopropyl group, creates a complex electronic environment on the pyridine (B92270) ring. Computational studies on similar substituted pyridines show that such functional groups significantly modulate the electron density on the ring nitrogen and carbon atoms, thereby influencing the molecule's reactivity towards electrophiles and nucleophiles. acs.orgresearchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MESP) map, which visualizes the charge distribution on the molecule's surface. jocpr.com For a molecule like this compound, the MESP would likely show negative potential (red/yellow areas) around the electronegative nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue areas) would be expected around hydrogen atoms.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT This table is illustrative, showing typical parameters obtained from quantum chemical calculations for similar molecules.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.6 eV | Chemical reactivity, stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) stands as a cornerstone for elucidating the mechanisms of chemical reactions involving heterocyclic compounds. rsc.org By modeling the potential energy surface of a reaction, DFT allows chemists to identify the most plausible pathway from reactants to products. This involves optimizing the geometries of all species involved, including reactants, intermediates, transition states, and products. electrochemsci.org

A key outcome of these calculations is the determination of activation energies (the energy barrier that must be overcome for a reaction to occur). A lower activation energy implies a faster reaction rate. For this compound, DFT could be used to study various reactions, such as nucleophilic aromatic substitution at the chlorine-bearing carbon. Computational studies on related pyridine derivatives have successfully mapped out reaction pathways and explained the regioselectivity of such transformations. rsc.org

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical SNAr Reaction This table provides a conceptual example of data derived from DFT studies on reaction mechanisms.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | +5.8 |

| 4 | Transition State 2 | +8.1 |

| 5 | Products | -10.5 |

Molecular Modeling for Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of a molecule, or its conformation, is critical to its function and reactivity. Molecular modeling techniques, particularly conformational analysis, are used to identify the stable arrangements of atoms in a molecule. For a flexible molecule like this compound, rotations around single bonds give rise to multiple conformers.

The ester group in particular has well-studied conformational preferences. Generally, esters favor a planar cis or trans conformation, with the trans form being significantly more stable in acyclic esters. researchgate.netacs.orgdrugdesign.org Furthermore, rotation is possible around the C-O single bond of the ethyl group and the C-C bond of the isopropyl group. Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation to build a potential energy surface, identifying the global minimum energy conformer. drugdesign.orgresearchgate.net

Studies on simple esters using both ab initio and DFT methods have shown that the energy differences between conformers can be small, meaning that multiple conformations may be present at room temperature. researchgate.net Molecular dynamics simulations can also be employed to explore the conformational landscape by simulating the molecule's movement over time at a given temperature. csic.es

Table 3: Hypothetical Relative Energies of Conformers of this compound This table illustrates the type of data generated from a conformational analysis, showing the relative stability of different spatial arrangements.

| Conformer | Dihedral Angle (°)(Py-C-O-CH₂) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 180 (trans) | 0.00 | 75.5 |

| B | 0 (cis) | 4.50 | 0.1 |

| C (gauche) | 85 | 1.15 | 12.2 |

| D (gauche) | -85 | 1.15 | 12.2 |

Structure-Reactivity Relationship Studies via Computational Approaches

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. researchgate.netnih.gov By systematically modifying the structure of a parent molecule in silico and calculating various electronic and energetic parameters, researchers can develop quantitative structure-reactivity relationships (QSRRs).

For this compound, one could computationally explore a series of analogues where the isopropyl group is replaced by other alkyl groups or the chloro substituent is replaced by other halogens. For each analogue, global reactivity descriptors derived from DFT, such as chemical hardness (resistance to change in electron distribution), chemical potential (escaping tendency of electrons), and the electrophilicity index, can be calculated. epstem.netepstem.netelectrochemsci.org

Correlating these calculated indices with experimentally observable reaction rates or equilibrium constants for a series of related compounds provides predictive models. These models are invaluable in medicinal and materials chemistry for designing new molecules with desired properties without synthesizing every possible candidate. For instance, a strong correlation might be found between the calculated LUMO energy of a series of nicotinic acid derivatives and their observed reactivity in a specific chemical transformation.

Table 4: Example of a Computational Structure-Reactivity Relationship Study This conceptual table shows how a calculated property might be correlated with a reactivity descriptor across a series of hypothetical analogues.

| Substituent at C4 | HOMO-LUMO Gap (eV) | Global Hardness (η) | Electrophilicity Index (ω) |

| -H | 5.9 | 2.95 | 1.65 |

| -CH₃ | 5.8 | 2.90 | 1.60 |

| -CH(CH₃)₂ (Isopropyl) | 5.6 | 2.80 | 1.58 |

| -C(CH₃)₃ | 5.5 | 2.75 | 1.55 |

Strategic Role of Ethyl 2 Chloro 4 Isopropylnicotinate As a Synthetic Building Block

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful strategy for the rapid generation of molecular complexity. While specific examples directly involving ethyl 2-chloro-4-isopropylnicotinate in MCRs are not extensively documented in publicly available literature, its structural features make it a prime candidate for such transformations.

Below is a hypothetical data table illustrating the potential of this compound in MCRs, based on known reactions of similar 2-chloropyridines.

| MCR Type | Potential Reactants | Potential Product Scaffold |

| Ugi-type | Amine, Aldehyde, Isocyanide | α-Aminoacyl amide derivatives of the pyridine (B92270) core |

| Biginelli-like | β-ketoester, Aldehyde, Urea/Thiourea | Dihydropyrimidinone-fused pyridines |

| Hantzsch-type | β-ketoester, Aldehyde, Ammonia | Dihydropyridine-annulated pyridines |

These examples highlight the untapped potential of this compound in the efficient construction of diverse and complex molecular architectures through multi-component strategies.

Precursor for the Synthesis of Complex Heterocyclic Systems

The reactivity of the 2-chloro substituent in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The chloro atom can be readily displaced by a variety of nucleophiles, often initiating a cyclization cascade to form bicyclic and polycyclic structures. This approach is particularly valuable for accessing privileged scaffolds in medicinal chemistry, such as those found in kinase inhibitors and other therapeutic agents.

Common strategies involve the reaction with binucleophilic reagents, where one nucleophilic center displaces the chloride, and the other subsequently reacts with another part of the molecule, often the ester group or an adjacent position on the pyridine ring, to complete the cyclization.

Several important classes of fused pyridines can be synthesized from 2-chloronicotinate precursors:

Furo[2,3-b]pyridines: These can be prepared via the reaction of a 2-chloronicotinate with a hydroxyketone or a related synthon, followed by intramolecular cyclization. This scaffold is of growing interest in medicinal chemistry.

Thieno[2,3-b]pyridines: Analogous to the synthesis of furopyridines, the reaction with a mercapto-containing nucleophile can lead to the formation of the thieno[2,3-b]pyridine (B153569) core. These compounds have shown a range of biological activities, including anti-proliferative effects.

Pyrazolo[3,4-b]pyridines: These are typically synthesized by reacting a 2-chloronicotinate derivative with hydrazine (B178648) or a substituted hydrazine. The resulting hydrazinopyridine can then undergo cyclization to form the pyrazolopyridine system, a scaffold present in numerous biologically active molecules.

The following table summarizes some of the key heterocyclic systems that can be accessed from 2-chloronicotinate precursors.

| Precursor Type | Reagent | Resulting Heterocyclic System |

| 2-Chloronicotinate | Hydroxyketone/ester | Furo[2,3-b]pyridine |

| 2-Chloronicotinate | Mercaptoacetonitrile | Thieno[2,3-b]pyridine |

| 2-Chloronicotinate | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine |

| 2-Chloronicotinate | Amidines | Pyrido[2,3-d]pyrimidine |

Design and Synthesis of Novel Pyridine-Based Scaffolds for Chemical Exploration

The functional handles on this compound provide a platform for the systematic exploration of chemical space around the pyridine core. The chloro group is particularly amenable to palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Key cross-coupling reactions that can be employed to diversify the 2-position of the pyridine ring include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce a wide variety of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further transformations.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form 2-aminopyridine (B139424) derivatives.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

These reactions allow for the creation of large libraries of analogues with diverse substituents at the 2-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid | C-C (sp2-sp2) | 2-Aryl-4-isopropylnicotinate |

| Sonogashira | Terminal alkyne | C-C (sp2-sp) | 2-Alkynyl-4-isopropylnicotinate |

| Buchwald-Hartwig | Amine | C-N | 2-Amino-4-isopropylnicotinate |

| Heck | Alkene | C-C (sp2-sp2) | 2-Vinyl-4-isopropylnicotinate |

The ester group at the 3-position can also be readily modified. For example, hydrolysis to the carboxylic acid allows for the formation of amides via coupling with a diverse range of amines, further expanding the accessible chemical space.

Applications in Diversification-Oriented Synthesis

Diversification-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules from a common starting material. This compound is an excellent substrate for DOS strategies due to its multiple, orthogonally reactive functional groups.

A typical DOS approach using this building block could involve a branching pathway where different reagents and reaction conditions are applied to the initial scaffold to generate a wide range of distinct molecular architectures. For example:

Initial Diversification at the 2-position: A library of compounds can be generated by subjecting the starting material to a variety of palladium-catalyzed cross-coupling reactions as described in the previous section.

Modification of the Ester Group: Each of the products from the first step can then be further diversified by transformations of the ethyl ester. This could include hydrolysis followed by amide coupling with a library of amines, or reduction to the corresponding alcohol, which can then be further functionalized.

Cyclization Strategies: Substrates from the initial diversification that bear appropriate functional groups can be subjected to cyclization conditions to generate a variety of fused heterocyclic systems. For example, a Sonogashira coupling product could undergo an intramolecular cyclization to form a furo- or pyrrolopyridine.

This multi-directional approach allows for the efficient population of chemical space with molecules that have a high degree of structural and functional diversity, which is highly valuable for the discovery of new bioactive compounds. The systematic and parallel nature of these synthetic routes is well-suited for modern high-throughput screening platforms.

Emerging Research Directions and Challenges in Nicotinate Chemistry

Optimization of Synthetic Efficiency and Atom Economy

A primary challenge in the synthesis of complex molecules like Ethyl 2-chloro-4-isopropylnicotinate is the development of processes that are not only high-yielding but also environmentally benign. This has led to a focus on optimizing synthetic efficiency and atom economy. Atom economy, a concept central to green chemistry, assesses how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgrsc.org Traditional multi-step syntheses of pyridine (B92270) derivatives often suffer from poor atom economy, generating significant chemical waste. bohrium.comprimescholars.com

Modern synthetic strategies aim to improve this by designing more streamlined reaction pathways. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool, allowing the construction of complex pyridine rings from simple precursors in a single step, which significantly reduces waste and improves efficiency. bohrium.comresearchgate.net For instance, the Hantzsch pyridine synthesis, while a classic method, is being refined with new catalysts and reaction conditions to improve its environmental footprint.

Another key area is the development of catalytic processes that can proceed under milder conditions and with higher selectivity, thus avoiding the need for protecting groups and reducing the number of synthetic steps. organic-chemistry.org The goal is to create pathways where the majority of the atomic mass from the starting materials, such as ethyl cyanoacetate (B8463686) and other precursors for the nicotinate (B505614) core, is conserved in the final product. patsnap.com

Table 1: Comparison of Synthetic Strategies for Nicotinate Derivatives

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Linear Synthesis | Step-by-step assembly of the molecule. | Well-established and reliable. | Often low overall yield, poor atom economy, generates significant waste. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation. researchgate.net | High atom economy, operational simplicity, reduced waste. bohrium.com | Substrate scope can be limited, optimization can be complex. |

| Catalytic C-H Functionalization | Direct modification of C-H bonds on the pyridine ring. nih.gov | Reduces the need for pre-functionalized starting materials, improves step economy. | Achieving high regioselectivity can be difficult. nih.gov |

Development of Stereoselective Synthetic Methodologies

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. This necessitates the development of stereoselective synthetic methods that can produce a single, desired stereoisomer.

In the context of nicotinates, if a chiral center is present or introduced in a derivative of this compound, controlling the stereochemistry becomes crucial. Research in this area focuses on several approaches:

Chiral Catalysis: The use of chiral catalysts to direct the formation of one enantiomer over the other. This includes metal-based catalysts with chiral ligands and organocatalysts. Catalyst-controlled regioselective and enantioselective additions of nucleophiles to activated nicotinate salts represent a significant advance in this area, allowing access to specific dihydropyridine (B1217469) isomers. nih.gov

Chiral Auxiliaries: Attaching a chiral molecule (the auxiliary) to the starting material to guide the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Resolution of Racemates: Separating a 50:50 mixture of enantiomers (a racemate). While effective, this method is inherently inefficient as it discards at least 50% of the material unless the unwanted enantiomer can be racemized and recycled. google.com

The ultimate goal is to develop asymmetric syntheses that create the desired chiral center with high enantiomeric excess (e.e.) directly, which is a more efficient and sustainable approach than resolution. mdpi.com

Exploration of Novel Catalytic Systems for Pyridine Functionalization

The direct functionalization of the pyridine ring is a significant challenge due to its electron-deficient nature. beilstein-journals.org Traditional methods often require harsh conditions and pre-activation of the ring. Consequently, a major research thrust is the discovery of novel catalytic systems that can enable the selective modification of C-H bonds on the pyridine core under mild conditions. nih.gov

Transition-metal catalysis has been a cornerstone of this effort. beilstein-journals.org Catalysts based on palladium, rhodium, iridium, and nickel have been developed for a variety of transformations, including alkylation, arylation, and borylation of the pyridine ring. nih.govbeilstein-journals.org These methods allow for the introduction of diverse functional groups at specific positions, which is critical for creating libraries of nicotinate derivatives for screening.

More recently, photoredox catalysis has emerged as a powerful, environmentally friendly alternative. acs.org Using visible light to drive chemical reactions, these systems can generate radical intermediates that participate in unique bond-forming events, often with regioselectivity that is complementary to traditional methods. acs.org This opens up new avenues for functionalizing pyridinium (B92312) derivatives under exceptionally mild, transition-metal-free conditions. acs.org

Table 2: Modern Catalytic Systems for Pyridine Functionalization

| Catalytic System | Mechanism | Typical Transformations | Advantages |

|---|---|---|---|

| Transition-Metal Catalysis | Involves oxidative addition, reductive elimination, and other steps with metals like Pd, Rh, Ni. beilstein-journals.org | C-H alkylation, arylation, borylation. nih.gov | High efficiency, broad substrate scope. |

| Photoredox Catalysis | Uses a photocatalyst and visible light to generate radical intermediates via single-electron transfer (SET). acs.org | Phosphinoylation, carbamoylation, allylation. acs.orgacs.org | Mild reaction conditions, unique reactivity, often metal-free. |

| Rare Earth Metal Catalysis | Utilizes organometallic complexes of rare earth elements like Scandium or Gadolinium. | Ortho-C-H alkylation and aminoalkylation. beilstein-journals.org | High activity and unique selectivity. |

Computational Approaches to Accelerate Derivative Discovery

The traditional process of drug discovery is long, expensive, and often inefficient. Computational chemistry and molecular modeling have become indispensable tools for accelerating the discovery and optimization of new drug candidates based on scaffolds like this compound. nih.govrsc.org

In silico techniques allow researchers to design and screen virtual libraries of thousands of potential derivatives before committing to their synthesis in the laboratory. nih.gov Molecular docking studies, for example, can predict how different molecules will bind to a specific biological target, such as an enzyme or receptor. nih.govsemanticscholar.org This helps prioritize the synthesis of compounds that are most likely to be active.

Furthermore, computational methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. nih.gov By identifying potential liabilities, such as poor solubility or rapid metabolism, early in the design phase, chemists can modify the molecular structure to improve its drug-like properties. Dynamic simulations provide insights into the stability of the ligand-protein complex over time, offering a more detailed understanding of the binding interactions. nih.govrsc.org

Integration with Automated Synthesis and High-Throughput Experimentation

To fully leverage the insights gained from computational design, the fields of automated synthesis and high-throughput experimentation (HTE) are becoming increasingly integrated into chemical research. Automated synthesis platforms can perform a large number of reactions in parallel, using robotic systems to dispense reagents, control reaction conditions, and purify the products. This technology enables the rapid generation of physical libraries of nicotinate derivatives that were designed in silico.

Once synthesized, these compound libraries can be evaluated using HTE, where miniaturized biological assays are run in parallel on multi-well plates. This allows for the rapid screening of thousands of compounds for biological activity, providing vast amounts of data that can be used to build structure-activity relationships (SAR).

The integration of these technologies creates a closed-loop discovery cycle:

Design: Computational tools are used to design a virtual library of target molecules.

Synthesis: Automated platforms synthesize the prioritized compounds.

Screening: HTE is used to test the biological activity of the synthesized library.

Analysis: The resulting data is fed back into the computational models to refine the next generation of designs.

This iterative cycle dramatically accelerates the process of identifying and optimizing lead compounds, making the discovery of new nicotinate-based therapeutics more efficient and data-driven.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-chloro-4-isopropylnicotinate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, chlorination at the 2-position of the pyridine ring can be achieved using POCl₃ or SOCl₂ under reflux conditions, while the isopropyl group at the 4-position may require Friedel-Crafts alkylation. Optimization involves:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for alkylation efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.

- Monitoring : Use TLC or HPLC to track intermediate formation .

- Data Table :

| Parameter | Typical Range | Example Conditions |

|---|---|---|

| Reaction Time | 6–24 hours | 12 hours (POCl₃ chlorination) |

| Yield | 45–70% | 62% (with AlCl₃ catalyst) |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm).

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 257.7 for C₁₁H₁₄ClNO₂).

- Chromatography : HPLC purity >95% (C18 column, acetonitrile/water gradient) .

Q. How can researchers ensure the purity of synthesized this compound, and what analytical standards should be applied?

- Methodological Answer :

- Chromatographic Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times to authenticated standards.

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 51.28%, H: 5.48%).

- Certificates of Analysis (CoA) : Document batch-specific purity (>98%) and residual solvent levels (e.g., <0.1% ethyl acetate) .

Advanced Research Questions

Q. How should researchers address contradictory NMR data when assigning the structure of this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

- Isotopic Labeling : Introduce deuterated analogs to confirm assignments (e.g., D₂O exchange for labile protons) .

Q. What strategies can mitigate side reactions during the synthesis of this compound, especially regarding substituent reactivity?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Stepwise Functionalization : Prioritize chlorination before alkylation to avoid steric hindrance.

- Kinetic Control : Use low temperatures (−20°C) to favor desired intermediates over thermodynamically stable byproducts .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Orbital Analysis : Calculate LUMO (Lowest Unoccupied Molecular Orbital) energies to identify electrophilic centers.

- Transition State Modeling : Simulate SNAr (nucleophilic aromatic substitution) pathways using software like Gaussian.

- Solvent Effects : Apply PCM (Polarizable Continuum Model) to assess solvation impacts on activation energy .

Q. What are the best practices for validating synthetic protocols of this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Reporting : Include exact molar ratios, solvent grades, and equipment specifications (e.g., reflux condenser type).

- Cross-Lab Verification : Collaborate with independent labs to replicate results.

- Supporting Information : Provide raw spectral data (e.g., NMR FID files) and chromatograms in supplementary materials .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and theoretical (DFT-calculated) NMR chemical shifts?

- Methodological Answer :

- Error Sources : Check for solvent effects (e.g., CDCl₃ vs. gas-phase calculations), conformational flexibility, or basis set limitations.

- Benchmarking : Compare with structurally similar compounds (e.g., ethyl nicotinate derivatives) to identify systematic errors .

Q. What statistical methods are appropriate for analyzing variability in synthetic yields across multiple batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.